

A Comparative Guide to Streptozotocin (STZ) Sensitivity Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptozocin

Cat. No.: B7790348

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Streptozotocin (STZ) sensitivity across various animal species commonly used in diabetes research. The information presented is supported by experimental data to aid in model selection and experimental design.

Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.^[1] This specific toxicity allows for the induction of diabetes in animal models, which is crucial for studying the disease and developing new therapies.^[1] However, the sensitivity to STZ varies significantly among different species, and even between strains of the same species.^[2] Understanding these differences is paramount for successful and reproducible experimental outcomes.

Mechanism of Action of Streptozotocin

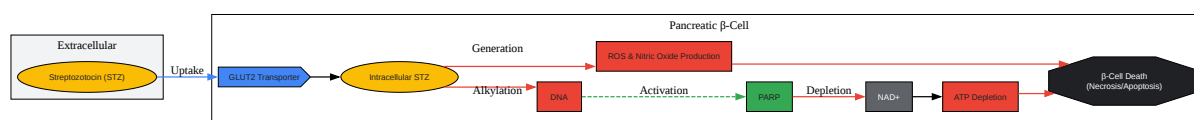
Streptozotocin's selective toxicity to pancreatic β -cells is primarily due to its structural similarity to glucose, which allows it to be transported into these cells by the Glucose Transporter 2 (GLUT2).^{[3][4]} Once inside the cell, STZ's nitrosourea moiety becomes active and induces cell death through several mechanisms:

- **DNA Alkylation:** STZ is a potent DNA alkylating agent. This damage to the DNA triggers a cellular repair mechanism involving the enzyme poly(ADP-ribose) polymerase (PARP).

- **NAD⁺ Depletion:** Overactivation of PARP depletes the intracellular stores of NAD⁺, an essential molecule for cellular metabolism and energy production. This ultimately leads to cell death.
- **Oxidative Stress:** The metabolism of STZ generates reactive oxygen species (ROS) and nitric oxide (NO), leading to oxidative stress and further cellular damage.

The expression levels of GLUT2 in pancreatic β -cells are a key determinant of a species' sensitivity to STZ. Species with high levels of GLUT2 expression in their β -cells are generally more susceptible to the diabetogenic effects of STZ.

Signaling Pathway of STZ-Induced β -Cell Toxicity



[Click to download full resolution via product page](#)

Caption: Mechanism of Streptozotocin (STZ) induced β -cell toxicity.

Cross-Species Comparison of STZ Sensitivity

The following tables summarize the diabetogenic doses and toxicological data for STZ in various species. It is important to note that these values can be influenced by factors such as age, sex, strain, and route of administration.

Rodents

Mice and rats are the most commonly used species for STZ-induced diabetes models. However, significant variability exists.

Species	Strain/Vendor	Diabetogenic Dose (Single Dose)	Diabetogenic Dose (Multiple Low Dose)	Key Toxicities	References
Mouse	Nude (CRL)	240 mg/kg	Not specified	Lower mortality and weight loss	
Nude (TAC/JAX)	160-200 mg/kg	Not specified	Higher mortality and weight loss		
C57BL/6J	~200 mg/kg	40-50 mg/kg for 5 days	Nephrotoxicity, Hepatotoxicity		
Rat	Sprague-Dawley	42-65 mg/kg	20 mg/kg for 5 days	Nephrotoxicity, Hepatotoxicity	
Wistar	40-65 mg/kg	Not specified	Nephrotoxicity, Hepatotoxicity		

Larger Animals

The use of STZ in larger animals is less common and often requires higher doses or combination therapies.

Species	Diabetogenic Dose	Key Toxicities	References
Dog	20 mg/kg (with Alloxan)	Renal and hepatic injury at higher doses	
Pig	150-200 mg/kg	Low sensitivity, potential for recovery	
Rabbit	65 mg/kg (often ineffective)	Transient hyperglycemia followed by severe hypoglycemia	
Non-human Primate (Old World)	45-55 mg/kg	Renal toxicity	
Non-human Primate (New World)	Highly Resistant	Severe renal and liver toxicity at high doses	
Human	Highly Resistant	Not used for diabetes induction	

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for inducing diabetes in mice and rats.

Protocol 1: High-Dose STZ Induction in Mice

This protocol is designed to induce a rapid onset of hyperglycemia.

Materials:

- Streptozotocin (STZ)
- 0.1 M Sodium Citrate Buffer, pH 4.5 (chilled)
- Syringes and needles (27-30G)
- Glucose meter and test strips

- 10% sucrose water

Procedure:

- Fast mice for 4-6 hours prior to STZ injection.
- Immediately before use, dissolve STZ in cold sodium citrate buffer to a final concentration of 10-20 mg/mL. Protect the solution from light.
- Inject the STZ solution intraperitoneally (IP) at a dose of 150-200 mg/kg body weight.
- Administer an equivalent volume of citrate buffer to control animals.
- After injection, replace the drinking water with 10% sucrose water for 24-48 hours to prevent severe hypoglycemia.
- Monitor blood glucose levels 48-72 hours post-injection and then periodically. Diabetes is typically confirmed at blood glucose levels >250 mg/dL.

Protocol 2: Multiple Low-Dose STZ Induction in Mice

This protocol induces a more gradual onset of hyperglycemia and is often used to model autoimmune-mediated diabetes.

Materials:

- Same as Protocol 1.

Procedure:

- Follow steps 1 and 2 from Protocol 1, preparing the STZ solution fresh each day.
- Inject STZ IP at a dose of 40-50 mg/kg body weight for five consecutive days.
- Administer an equivalent volume of citrate buffer to control animals for five consecutive days.
- Monitor blood glucose levels starting 3-5 days after the final injection and then weekly.

Protocol 3: STZ Induction in Rats

This protocol is for inducing type 1 diabetes in rats.

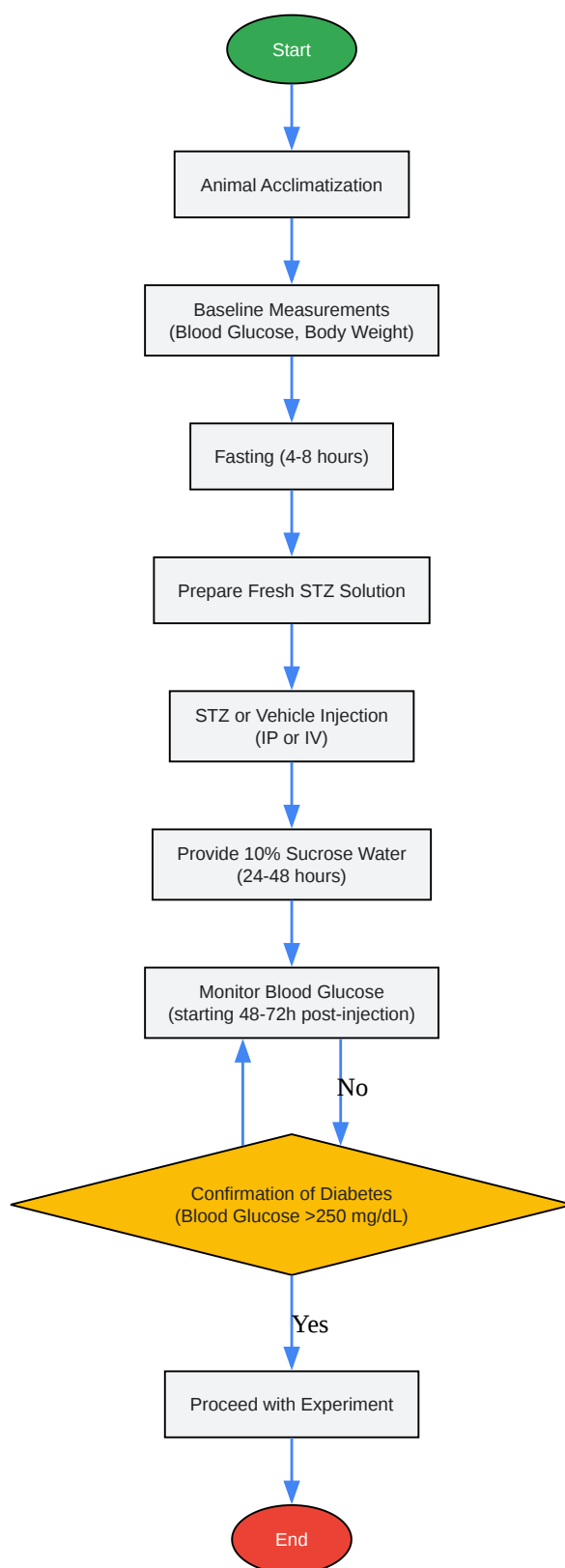
Materials:

- Same as Protocol 1.

Procedure:

- Fast rats for 6-8 hours prior to STZ injection.
- Immediately before use, dissolve STZ in cold sodium citrate buffer to a final concentration of 10-20 mg/mL. Protect the solution from light.
- Inject the STZ solution intravenously (IV) or intraperitoneally (IP) at a dose of 50-65 mg/kg body weight.
- Administer an equivalent volume of citrate buffer to control animals.
- Provide 10% sucrose water for 24-48 hours post-injection.
- Monitor blood glucose levels 48-72 hours post-injection. Diabetes is typically confirmed at blood glucose levels >250 mg/dL.

Experimental Workflow for STZ-Induced Diabetes

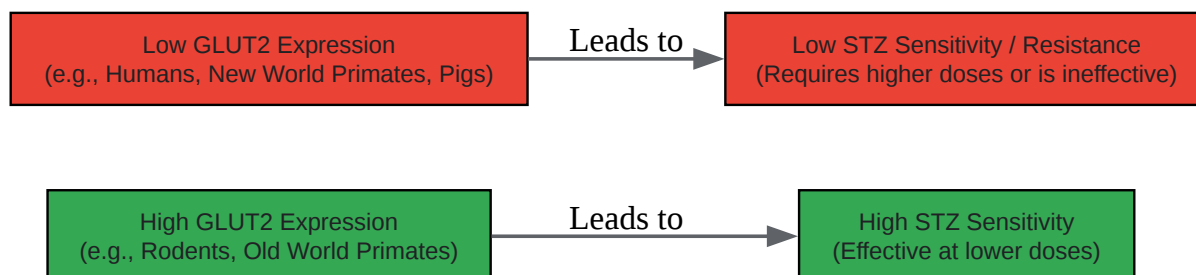


[Click to download full resolution via product page](#)

Caption: General workflow for inducing diabetes using Streptozotocin.

The Role of GLUT2 Expression in STZ Sensitivity

The sensitivity of pancreatic β -cells to STZ is strongly correlated with the expression level of the GLUT2 glucose transporter.



[Click to download full resolution via product page](#)

Caption: Correlation between GLUT2 expression and STZ sensitivity.

Rodents and Old World primates, which have high levels of GLUT2 in their pancreatic β -cells, are highly sensitive to STZ. In contrast, humans, New World primates, and pigs have significantly lower levels of GLUT2 expression in their β -cells, rendering them more resistant to the diabetogenic effects of STZ. In humans, GLUT1 and GLUT3 are the predominant glucose transporters in β -cells.

Conclusion

The selection of an appropriate animal model is a critical step in diabetes research. This guide highlights the significant inter-species and even inter-strain variations in sensitivity to Streptozotocin. Rodents, particularly mice and rats, remain the most common and well-characterized models, though careful consideration of strain is necessary. For larger animal models, the lower sensitivity to STZ, often linked to lower GLUT2 expression, necessitates higher doses or alternative induction methods. Researchers should carefully consider these factors to ensure the ethical and effective use of animals in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The streptozotocin-induced diabetic nude mouse model: differences between animals from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin-induced diabetes in large animals (pigs/primates): role of GLUT2 transporter and beta-cell plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Streptozotocin (STZ) Sensitivity Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790348#cross-species-comparison-of-streptozotocin-sensitivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com